4-Ethyl-1,2,5-oxadiazol-3-amine
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Overview
Description
4-Ethyl-1,2,5-oxadiazol-3-amine is a heterocyclic compound with the molecular formula C4H7N3O. It belongs to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom.
Mechanism of Action
Target of Action
It is known that oxadiazole derivatives, which include 4-ethyl-1,2,5-oxadiazol-3-amine, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it can be inferred that the targets of this compound could be the biological systems involved in these infections.
Mode of Action
It is known that oxadiazoles possess hydrogen bond acceptor properties , which could allow them to interact with their targets via numerous non-covalent interactions. This interaction could result in changes to the target’s function, thereby exerting the compound’s therapeutic effects.
Biochemical Pathways
Given its potential anti-infective properties , it can be inferred that the compound may affect the biochemical pathways related to the life cycle of the infectious agents it targets.
Result of Action
Given its potential anti-infective properties , it can be inferred that the compound may inhibit the growth or activity of the infectious agents it targets, leading to a reduction in infection symptoms.
Biochemical Analysis
Biochemical Properties
It is known that oxadiazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, diabetic, immunosuppressive, antimicrobial, anti-helminthic, and antiparasitic properties .
Cellular Effects
Oxadiazole derivatives have been shown to exhibit significant anti-cancer activity when evaluated against human cancer cell lines .
Molecular Mechanism
Some oxadiazole derivatives have been found to interact non-covalently with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), blocking entry into the enzyme gorge and catalytic site, respectively .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 71-72 degrees Celsius and is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with nitrile oxides, which leads to the formation of the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed: The major products formed from these reactions include substituted oxadiazoles, reduced heterocycles, and oxadiazole N-oxides .
Scientific Research Applications
4-Ethyl-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of advanced materials, including polymers and dyes
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with similar properties but different reactivity.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,2,3-Oxadiazole: Less stable and less commonly used due to its tendency to form diazo compounds.
Uniqueness: 4-Ethyl-1,2,5-oxadiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 4-position and amine group at the 3-position make it a versatile intermediate for further functionalization and application in various fields .
Properties
IUPAC Name |
4-ethyl-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-2-3-4(5)7-8-6-3/h2H2,1H3,(H2,5,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTERRMWTPZGJLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NON=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763141-02-2 |
Source
|
Record name | 4-ethyl-1,2,5-oxadiazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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